Isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)-
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Overview
Description
Isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- is a compound that belongs to the class of acetamides. It is structurally characterized by the presence of an isonicotinamide moiety linked to a 5-methoxyindole group via an ethyl chain. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- typically involves the reaction of isonicotinamide with 5-methoxyindole in the presence of suitable reagents and catalysts. One common method involves the use of tert-amyl alcohol as a solvent, with ferric oxide, cobalt tetroxide, and manganese dioxide as catalysts. The reaction is carried out at 80°C for 24 hours, resulting in a high conversion rate and selectivity for the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- involves its interaction with specific molecular targets and pathways. It is known to bind to melatonin receptors, thereby regulating circadian rhythms and other physiological processes . Additionally, its antioxidant properties contribute to its biological effects by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Melatonin: Structurally similar, with a 5-methoxyindole group linked to an acetamide moiety.
Nicotinamide: An isomer with the carboxamide group in the 3-position instead of the 4-position.
Uniqueness
Isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with melatonin receptors and its antioxidant activity set it apart from other similar compounds.
Properties
CAS No. |
29745-43-5 |
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Molecular Formula |
C17H17N3O2 |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H17N3O2/c1-22-14-2-3-16-15(10-14)13(11-20-16)6-9-19-17(21)12-4-7-18-8-5-12/h2-5,7-8,10-11,20H,6,9H2,1H3,(H,19,21) |
InChI Key |
VATYNDBOCUHGPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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